![molecular formula C6H7N3 B1592220 6,7-ジヒドロ-5H-ピロロ[3,4-b]ピラジン CAS No. 871792-60-8](/img/structure/B1592220.png)

6,7-ジヒドロ-5H-ピロロ[3,4-b]ピラジン

説明

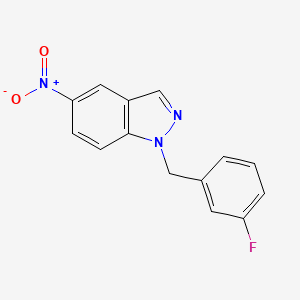

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound . It is also known as a biologically active scaffold that contains pyrrole and pyrazine rings . This compound has been found in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules .

Synthesis Analysis

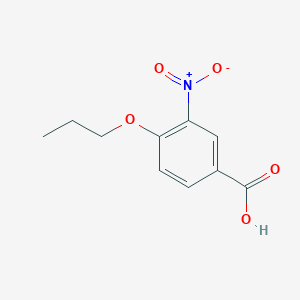

Pyrrolopyrazine derivatives, including 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, can be synthesized through various methods. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones can be synthesized by reacting the corresponding 7-hydroxy derivatives with nucleophiles under acidic or basic conditions .Molecular Structure Analysis

The molecular formula of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is C7H8N2 . It has an average mass of 120.152 Da and a monoisotopic mass of 120.068748 Da .Chemical Reactions Analysis

While specific chemical reactions involving 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine are not detailed in the search results, pyrrolopyrazine derivatives have been synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .科学的研究の応用

1. 癌治療のためのATRキナーゼ阻害 この化合物は、合成致死性に基づいて魅力的な抗癌薬標的と考えられているATR阻害剤としての新規融合ピリミジン誘導体の設計および合成に利用されてきました .

Bcl-xLタンパク質阻害

また、Bcl-xLタンパク質阻害剤として使用される化合物における誘導体としても開示されています。 これらは、癌、自己免疫疾患、または免疫系疾患の治療のためのプロアポトーシス剤として役立ちます .

神経および精神疾患の治療

この化合物は、M4ムスカリン性アセチルコリン受容体が関与する神経および精神障害および疾患の潜在的な治療または予防に使用することを目的としています .

化学合成

これは、さまざまな化学合成および研究アプリケーションにおけるその使用を示す、化学試薬として購入できます .

生物活性研究

6,7-ジヒドロ-5H-ピロロ[3,4-b]ピラジンを含むピロロピラジン誘導体は、さまざまな供給源から単離され、その生物活性が研究されています .

将来の方向性

The development of pyrrolopyrazine derivatives, including 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, is a promising area of research. These compounds have potential uses in medicine and agriculture . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

作用機序

Target of Action

Similar compounds have been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .

Mode of Action

It is suggested that it may bind to the allosteric pocket of its target proteins, serving as a type III inhibitor .

Biochemical Pathways

It is known that similar compounds can influence a variety of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Similar compounds have been reported to display potent anti-necroptotic activity in both human and mouse cellular assays .

特性

IUPAC Name |

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-9-6-4-7-3-5(6)8-1/h1-2,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIQLKOFXMCKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC=CN=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599641 | |

| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871792-60-8 | |

| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

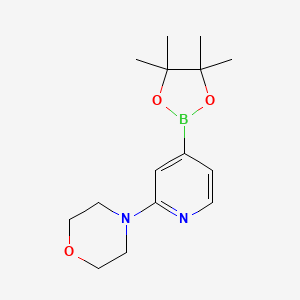

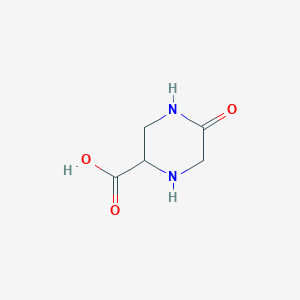

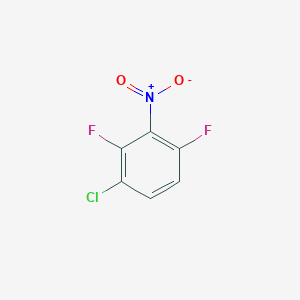

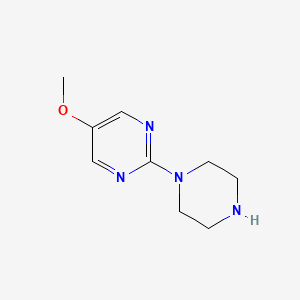

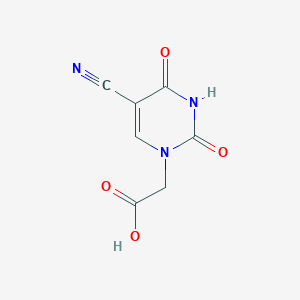

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。